molecular formula C10H10BrClO B13980519 7-Bromo-5-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran

7-Bromo-5-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran

Katalognummer: B13980519
Molekulargewicht: 261.54 g/mol
InChI-Schlüssel: SCLWNCRTWGOJOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and chlorine substituents on the benzofuran ring, along with two methyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzofuran precursor.

    Halogenation: The introduction of bromine and chlorine atoms is achieved through halogenation reactions. Common reagents for bromination include bromine (Br2) or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas (Cl2) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and methylation processes, often utilizing continuous flow reactors to ensure efficient and controlled reactions.

Analyse Chemischer Reaktionen

Types of Reactions

7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

    Substitution Products: Various substituted benzofuran derivatives.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dihydrobenzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-bromobenzofuran: Lacks the chlorine and methyl substituents.

    5-chlorobenzofuran: Lacks the bromine and methyl substituents.

    2,2-dimethylbenzofuran: Lacks the halogen substituents.

Uniqueness

7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzofuran ring, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C10H10BrClO

Molekulargewicht

261.54 g/mol

IUPAC-Name

7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran

InChI

InChI=1S/C10H10BrClO/c1-10(2)5-6-3-7(12)4-8(11)9(6)13-10/h3-4H,5H2,1-2H3

InChI-Schlüssel

SCLWNCRTWGOJOO-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=C(O1)C(=CC(=C2)Cl)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.